molecular formula C21H25N3O3 B229411 N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide

N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide

Cat. No. B229411
M. Wt: 367.4 g/mol
InChI Key: ULMSFEKPZQIGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and drug discovery.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide is not well understood. However, it is believed to act as a modulator of ion channels and receptors in the central nervous system. This compound has been shown to have affinity for the dopamine D2 receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the reuptake of dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to have antipsychotic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide in lab experiments is its potential applications in drug discovery and medicinal chemistry. This compound can be used as a starting material for the synthesis of new drugs with potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects.

Future Directions

There are several future directions for the research of N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide. One direction is the development of new drugs with improved pharmacological properties based on this compound. Another direction is the investigation of the mechanism of action of this compound in order to better understand its potential therapeutic applications. Additionally, the toxicity and side effects of this compound need to be further investigated in order to ensure its safety for human use.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide involves a multistep process. The first step involves the reaction of N-benzyl-N-methylpiperidine-4-carboxamide with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-benzyl-N-methyl-1-(3-nitrobenzyl)piperidine-4-carboxamide. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon and hydrogen gas. This reaction results in the formation of N-benzyl-N-methyl-1-(3-aminobenzyl)piperidine-4-carboxamide. The final step involves the protection of the amino group using a protection group such as benzyl chloroformate. This reaction results in the formation of N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide.

Scientific Research Applications

N-benzyl-N-methyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a starting material for the synthesis of new drugs with potential therapeutic applications. In organic synthesis, this compound can be used as a building block for the synthesis of complex organic molecules. In drug discovery, this compound can be used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25N3O3/c1-22(14-17-7-3-2-4-8-17)21(25)19-10-6-12-23(16-19)15-18-9-5-11-20(13-18)24(26)27/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3

InChI Key

ULMSFEKPZQIGBE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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